molecular formula C14H20N2O4S B5465064 1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide

Cat. No. B5465064
M. Wt: 312.39 g/mol
InChI Key: CNWHBSKDMQCYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide, also known as EPPC, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. EPPC has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can help regulate various physiological processes, including pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain and inflammation in various animal models, including neuropathic pain and arthritis. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Additionally, this compound has been shown to regulate food intake and body weight, potentially through its effects on the endocannabinoid system.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, allowing for precise control over the levels of endocannabinoids in the body. This compound is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, this compound has limitations, including its potential to interact with other enzymes and its limited solubility in water.

Future Directions

There are several future directions for 1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide research. One potential area of investigation is its role in regulating the immune system, particularly in the context of autoimmune diseases. Additionally, this compound could be studied for its potential therapeutic applications in various psychiatric disorders, including depression and schizophrenia. Further research is also needed to explore the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 2-hydroxybenzaldehyde with piperidine, followed by the addition of ethylsulfonyl chloride and finally, the reaction with 1,1'-carbonyldiimidazole. The final product is a white crystalline powder with a high purity level.

Scientific Research Applications

1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. This compound has also been investigated for its role in regulating food intake and body weight, as well as its impact on the endocannabinoid system.

properties

IUPAC Name

1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-21(19,20)16-9-5-6-11(10-16)14(18)15-12-7-3-4-8-13(12)17/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWHBSKDMQCYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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